1-溴-2-乙基-3-甲基-D3-丁烷-3,4,4,4-D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

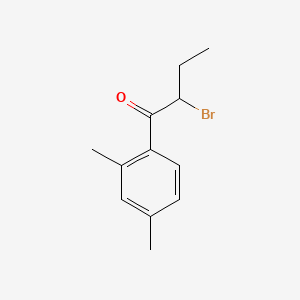

The compound “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” is an organic compound. It is a type of alkane, which is a class of hydrocarbons that do not have double or triple bond functional groups . The name of the compound suggests that it has a bromine atom attached to the first carbon, an ethyl group attached to the second carbon, and a methyl group attached to the third carbon . The “D3” and “3,4,4,4-D4” parts of the name suggest that there are deuterium (heavy hydrogen) atoms at certain positions in the molecule .

Molecular Structure Analysis

The molecular structure of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” can be deduced from its name. It has a butane backbone, which is a four-carbon chain. The first carbon is attached to a bromine atom, the second carbon is attached to an ethyl group (a two-carbon chain), and the third carbon is attached to a methyl group (a one-carbon chain) .Chemical Reactions Analysis

As an alkane, “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would be expected to undergo reactions typical of alkanes. These could include combustion reactions, substitution reactions with halogens under UV light, and reactions with strong acids .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would be expected to be similar to those of other alkanes. Alkanes are generally nonpolar, insoluble in water but soluble in organic solvents, and less dense than water . They have low melting and boiling points, which increase with increasing molecular weight .科学研究应用

环丙烷和杂环形成中的伪酯和衍生物

- Francisco Farin˜a 等人(1987 年)的研究探索了通过 2-溴-3-甲酰丙烯酸衍生物的迈克尔引发成环反应形成环丙烷内酯和稠合杂环化合物。这个过程突出了溴化化合物在合成环丙烷和杂环中的应用,这可能类似于涉及“1-溴-2-乙基-3-甲基-D3-丁烷-3,4,4,4-D4”的反应 (Farin˜a 等人,1987 年)。

有机合成中溴化化合物的合成

- Andreas Westerlund 和 R. Carlson(1999 年)提供了一种合成 1-溴-3-丁烯-2-酮的方法,展示了溴化中间体在有机合成中的效用。所包含的详细实验条件和光谱数据可以作为合成相关溴化化合物的参考 (Westerlund & Carlson, 1999)。

有机合成中溴化结构单元的研究

- Andreas Westerlund、J. Gras 和 R. Carlson(2001 年)关于 1-溴-3-丁烯-2-酮作为有机合成结构单元的研究,探讨了其还原为醇、与伯胺的反应以及与活化亚甲基化合物的用途。这项研究证明了溴化化合物在合成广泛的有机分子中的多功能性,可能适用于“this compound” (Westerlund 等人,2001 年)。

在 Pt(111) 表面上的烃化学中的应用

- Ilkeun Lee 和 F. Zaera(2005 年)对 Pt(111) 表面上 C4 烃的热化学的研究,包括 1-溴-3-丁烯和 1-溴-2-丁烯,提供了对氢化、脱氢和异构化过程的见解。这项工作可以为对结构类似的化合物的表面化学的研究提供信息 (Lee & Zaera, 2005)。

新型辅酶 NADH 模型反应

- X. Fang 等人(2006 年)涉及辅酶 NADH 模型 1-苄基-1,4-二氢烟酰胺与溴化烯酸酯的热反应研究,证明了溴化化合物在生化模型研究中的潜力。这可能表明“this compound”在研究辅酶机制方面具有类似的应用 (Fang 等人,2006 年)。

作用机制

The mechanism of action of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its use. As an organic compound, it could potentially be used in a variety of applications, from serving as a solvent or reagent in chemical reactions, to potential uses in pharmaceuticals or materials science .

安全和危害

The safety and hazards of “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its specific properties and uses. Like other alkanes, it could potentially be flammable and could cause skin or eye irritation upon contact . Proper safety precautions should be taken when handling this compound, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

未来方向

The future directions for “1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4” would depend on its potential applications. As an organic compound, it could be used in a variety of fields, including organic synthesis, materials science, and pharmaceuticals . Future research could explore these potential applications, as well as methods for synthesizing the compound more efficiently or from renewable resources .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 involves the alkylation of 2-methyl-2-butene using ethyl bromide and methyl-d3 iodide.", "Starting Materials": [ "2-methyl-2-butene", "Ethyl bromide", "Methyl-d3 iodide", "Sodium hydride", "Diethyl ether", "Acetone" ], "Reaction": [ "Step 1: Preparation of sodium hydride suspension in diethyl ether", "Step 2: Addition of 2-methyl-2-butene to the sodium hydride suspension", "Step 3: Addition of ethyl bromide to the reaction mixture and stirring for 12 hours", "Step 4: Work-up of the reaction mixture with water and extraction with diethyl ether", "Step 5: Separation of the organic layer and drying with anhydrous sodium sulfate", "Step 6: Addition of methyl-d3 iodide to the dried organic layer and stirring for 12 hours", "Step 7: Work-up of the reaction mixture with water and extraction with diethyl ether", "Step 8: Separation of the organic layer and drying with anhydrous sodium sulfate", "Step 9: Fractional distillation of the dried organic layer to obtain 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4" ] } | |

CAS 编号 |

1219805-84-1 |

分子式 |

C7H15Br |

分子量 |

186.144 |

IUPAC 名称 |

3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |

InChI |

InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |

InChI 键 |

KHNFYUURJZUZIA-VWGQSRBDSA-N |

SMILES |

CCC(CBr)C(C)C |

同义词 |

1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)

![8-(Propan-2-ylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B566636.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)